((7A'S)-2,2-difluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((7A’S)-2,2-difluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pyrrolizine moiety, with two fluorine atoms and a hydroxymethyl group attached. The presence of fluorine atoms often imparts unique chemical and biological properties, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((7A’S)-2,2-difluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a suitable pyrrolizine derivative, followed by the introduction of fluorine atoms and the hydroxymethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST). The final step involves the reduction of an intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
((7A’S)-2,2-difluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, ((7A’S)-2,2-difluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, ((7A’S)-2,2-difluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is investigated for its potential therapeutic applications. Its unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ((7A’S)-2,2-difluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog with a cyclopropane ring and a hydroxymethyl group.
Fluorinated Pyrrolizines: Compounds with similar pyrrolizine structures but different substituents.
Spirocyclic Alcohols: Compounds with spirocyclic structures and hydroxyl groups.
Uniqueness
((7A’S)-2,2-difluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is unique due to the combination of its spirocyclic structure, fluorine atoms, and hydroxymethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15F2NO |
---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
[(8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol |
InChI |
InChI=1S/C10H15F2NO/c11-10(12)5-8(10)4-9(7-14)2-1-3-13(9)6-8/h14H,1-7H2/t8?,9-/m0/s1 |
InChI Key |
RNLFQMJKSXNFAL-GKAPJAKFSA-N |
Isomeric SMILES |
C1C[C@]2(CC3(CC3(F)F)CN2C1)CO |
Canonical SMILES |
C1CC2(CC3(CC3(F)F)CN2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.